(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13811924
InChI: InChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m1/s1
SMILES: CCC1COC(=N1)C2=CC=CC(=N2)C3CC3
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13811924

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole -

Specification

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name (4R)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m1/s1
Standard InChI Key LTWUGUBERMUQQK-SNVBAGLBSA-N
Isomeric SMILES CC[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3
SMILES CCC1COC(=N1)C2=CC=CC(=N2)C3CC3
Canonical SMILES CCC1COC(=N1)C2=CC=CC(=N2)C3CC3

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of two interconnected heterocycles:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom at the 1-position. The 6-position is substituted with a cyclopropyl group (C3H5-\text{C}_3\text{H}_5), introducing strain and altering electronic density .

  • 4,5-Dihydrooxazole Ring: A five-membered, partially saturated ring containing one oxygen and one nitrogen atom. The 4-position is substituted with an ethyl group (C2H5-\text{C}_2\text{H}_5), while the 2-position is linked to the pyridine ring .

The stereochemistry at the 4-position of the dihydrooxazole is designated as RR, confirmed by the SMILES notation CC[C@H]1N=C(C2=NC(C3CC3)=CC=C2)OC1\text{CC}[C@H]_1\text{N=C}(\text{C}_2=\text{NC}(\text{C}_3\text{CC}_3)=\text{CC}=\text{C}_2)\text{OC}_1 . This chirality is critical for interactions in biological systems and asymmetric synthesis.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}
Molecular Weight216.28 g/mol
IUPAC Name(R)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
CAS Number2828438-70-4
Chiral Center ConfigurationRR at C4 of dihydrooxazole

Synthesis and Manufacturing

Purification and Characterization

The compound is typically purified to 95% purity via column chromatography or recrystallization . Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.

  • Chiral HPLC: Ensures enantiomeric excess .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid aromatic/non-aromatic structure:

  • Lipophilicity: Moderate (logP2.1\log P \approx 2.1), favoring organic solvents like dichloromethane or ethyl acetate .

  • Aqueous Solubility: Limited due to the hydrophobic cyclopropyl and ethyl groups.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments due to the oxazole ring’s reactivity .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1650–1700 cm1^{-1} (C=N stretch) and 3100 cm1^{-1} (aromatic C-H).

  • UV-Vis: Absorption maxima near 270 nm (ππ\pi \rightarrow \pi^* transitions of the pyridine ring).

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundSubstituentMolecular WeightKey Application
(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazoleEthyl, Cyclopropyl216.28 g/molPharmaceutical synthesis
(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazoleIsopropyl190.24 g/molAsymmetric catalysis
(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazoleIsobutyl, Cyclopropyl244.33 g/molMaterial science

The ethyl-substituted derivative offers a balance between steric bulk and lipophilicity, making it preferable for drug design over bulkier isobutyl analogues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator